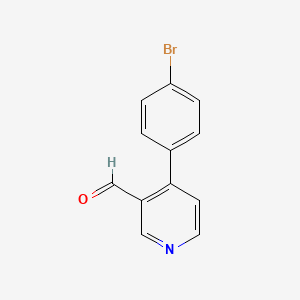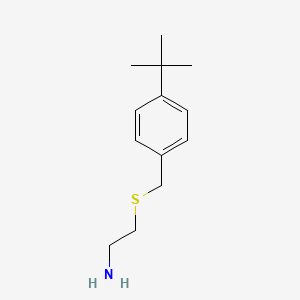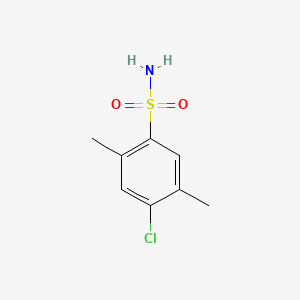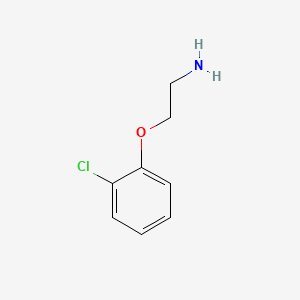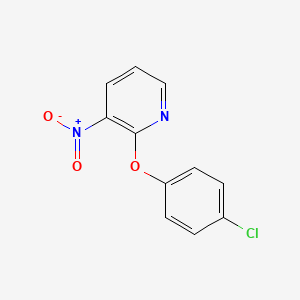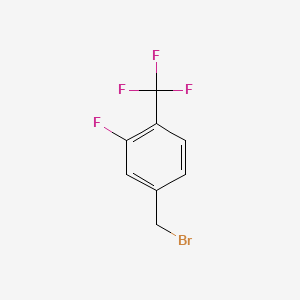
3-フルオロ-4-(トリフルオロメチル)ベンジルブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
科学的研究の応用
3-Fluoro-4-(trifluoromethyl)benzyl bromide is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Employed in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-Fluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 3-Fluoro-4-(trifluoromethyl)benzyl bromide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
化学反応の分析
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 3-Fluoro-4-(trifluoromethyl)benzyl derivatives.
Oxidation: Formation of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol or 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(trifluoromethyl)benzyl fluoride.
作用機序
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. This property is exploited in the synthesis of compounds with specific biological or chemical activities.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzyl chloride
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substitutions enhance its reactivity and make it a valuable intermediate in the synthesis of compounds with specific desired properties.
特性
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSRIIBGRAUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372154 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213203-65-7 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213203-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
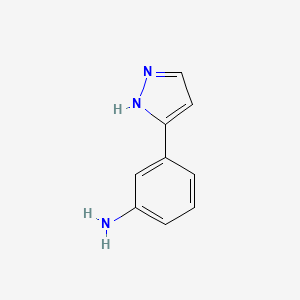
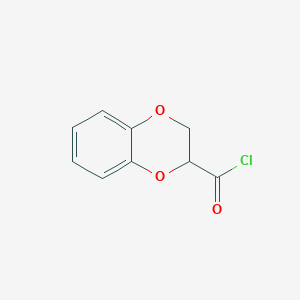
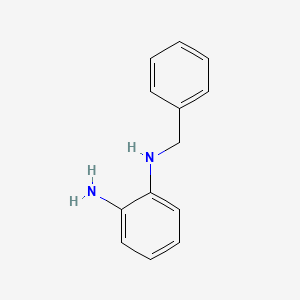
![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
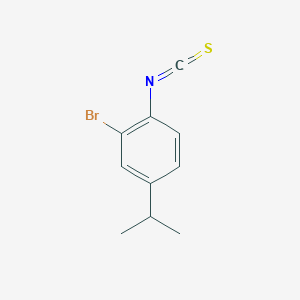
![5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B1302037.png)
